molecular formula C9H10F3NO B047667 1-(4-(Trifluoromethoxy)phenyl)ethanamine CAS No. 123195-23-3

1-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No. B047667
M. Wt: 205.18 g/mol
InChI Key: VTLIABOHZPSHRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 1-(4-(Trifluoromethoxy)phenyl)ethanamine involves intricate chemical procedures. For instance, a study by Huang et al. (2016) explores the use of diazo compounds for electrophilic trifluoromethylthiolation reactions, which could be adapted for synthesizing related trifluoromethyl compounds (Huang et al., 2016). Another example is the work by Luo et al. (2008) on a novel synthetic route for a key intermediate of Silodosin, highlighting methods that could potentially be applied to synthesize 1-(4-(Trifluoromethoxy)phenyl)ethanamine (Luo et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-(Trifluoromethoxy)phenyl)ethanamine can be complex and is often characterized using advanced techniques such as X-ray crystallography. Bikas et al. (2019) provided detailed insights into the crystal structure of 1-phenyl-1,2-ethanediol, which can give us a basis for understanding the structural aspects of similar compounds (Bikas et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of trifluoromethylated compounds are of particular interest. Koga et al. (2023) discussed the regio- and stereocontrolled preparation of α-(trifluoromethyl)-β-(phenylthio) enamines, providing insight into the chemical behavior and potential reactions involving trifluoromethyl groups (Koga et al., 2023).

Physical Properties Analysis

Physical properties such as solubility, melting point, and glass transition temperature are crucial for understanding the behavior of chemical compounds. While specific studies on 1-(4-(Trifluoromethoxy)phenyl)ethanamine's physical properties are scarce, research on similar fluorinated compounds, such as those by Yin et al. (2005), offers valuable information on related physical characteristics (Yin et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various conditions, are essential for the application of 1-(4-(Trifluoromethoxy)phenyl)ethanamine. Wang et al. (2018) explored the catalysis of dehydrative amidation, which could be relevant for understanding the chemical properties of compounds with trifluoromethyl groups (Wang et al., 2018).

Scientific Research Applications

  • Scientific Field: Material Science, specifically in the development of Electrochromic Devices .
  • Summary of the Application: The compound “1-(4-(Trifluoromethoxy)phenyl)ethanamine” is used in the synthesis of polymers that serve as promising anodic materials for Electrochromic Devices . These devices can change their color when exposed to electric voltage, making them useful in various applications like smart windows, auto-dimming mirrors, and energy storage devices .
  • Methods of Application or Experimental Procedures: The anodic layers were prepared potentiostatically onto glass substrates at +0.9 V . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of PSNS .
  • Results or Outcomes: The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of PTTPP, P (TTPP- co -DTC), and P (TTPP- co -DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively . The highest η of the PTTPP electrode is 379.64 cm 2 C −1 at 1050 nm .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of vapors and spray/mists, using suitable respiratory protection if ventilation is inadequate, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLIABOHZPSHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethoxy)phenyl)ethanamine

CAS RN

123195-23-3
Record name 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mikami, S Nakamura, T Ashizawa… - Journal of medicinal …, 2017 - ACS Publications
Phosphodiesterase (PDE) 2A inhibitors have emerged as a novel mechanism with potential therapeutic option to ameliorate cognitive dysfunction in schizophrenia or Alzheimer’s …
Number of citations: 37 pubs.acs.org

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